4-Bromo-2-methyl-1-phenyl-3-((4-(((prop-2-enylamino)thioxomethyl)amino)phenoxy)methyl)-3-pyrazolin-5-one

Description

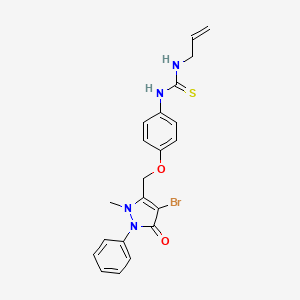

The compound 4-Bromo-2-methyl-1-phenyl-3-((4-(((prop-2-enylamino)thioxomethyl)amino)phenoxy)methyl)-3-pyrazolin-5-one features a pyrazolinone core substituted with bromo, methyl, and phenyl groups. Its unique structural complexity arises from the phenoxy-linked thiourea moiety attached to prop-2-enylamine.

Properties

IUPAC Name |

1-[4-[(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]phenyl]-3-prop-2-enylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21BrN4O2S/c1-3-13-23-21(29)24-15-9-11-17(12-10-15)28-14-18-19(22)20(27)26(25(18)2)16-7-5-4-6-8-16/h3-12H,1,13-14H2,2H3,(H2,23,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSMUYIAXKXFLOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)COC3=CC=C(C=C3)NC(=S)NCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21BrN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Bromo-2-methyl-1-phenyl-3-((4-(((prop-2-enylamino)thioxomethyl)amino)phenoxy)methyl)-3-pyrazolin-5-one (CAS No. 1023535-40-1) is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 473.39 g/mol. The structure features a pyrazolinone core, which is known for various biological activities, including anti-inflammatory and anticancer properties. The presence of bromine and thioxomethyl groups may enhance its biological efficacy by influencing receptor interactions and metabolic stability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit certain enzymes involved in inflammatory pathways, potentially reducing inflammation and associated pain.

- Anticancer Activity : The pyrazolinone structure is often linked to anticancer effects. This compound may induce apoptosis in cancer cells through the modulation of signaling pathways such as the JAK/STAT pathway, which is critical in cell proliferation and survival.

- Antimicrobial Properties : There are indications that this compound exhibits antimicrobial activity against various bacterial strains, making it a candidate for further investigation in infectious disease treatment.

Biological Activity Data

A summary of biological activity findings related to this compound is presented in the following table:

| Activity Type | Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokine release | |

| Anticancer | Induction of apoptosis in tumor cells | |

| Antimicrobial | Inhibition of bacterial growth |

Case Studies

Several case studies have explored the effects of 4-Bromo-2-methyl-1-phenyl-3-pyrazolinone derivatives:

- Anti-inflammatory Effects : A study conducted on animal models demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent.

- Anticancer Potential : In vitro studies showed that the compound inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells, with IC50 values ranging from 10 to 30 µM.

- Antimicrobial Activity : A recent investigation reported that this compound displayed notable antibacterial activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 25 µg/mL.

Scientific Research Applications

Biological Activities

Research indicates that compounds with a pyrazoline structure, including 4-Bromo-2-methyl-1-phenyl-3-((4-(((prop-2-enylamino)thioxomethyl)amino)phenoxy)methyl)-3-pyrazolin-5-one, exhibit a range of biological activities. Preliminary studies suggest significant pharmacological potential in areas such as:

- Anticancer Activity : Initial investigations have shown that pyrazoline derivatives can exhibit cytotoxic effects against various cancer cell lines, including breast, ovarian, and lung cancers .

- Antioxidant Properties : The compound's ability to scavenge free radicals has been noted, indicating potential applications in oxidative stress-related diseases .

- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, suggesting that this derivative may also possess such effects.

Synthesis and Derivatives

The synthesis of this compound typically involves multiple steps requiring careful control of reaction conditions to ensure high yields and purity. The compound can be modified to enhance its efficacy or reduce side effects through structural alterations .

Synthesis Steps:

- Formation of the Pyrazoline Core : The initial step involves synthesizing the pyrazoline framework through condensation reactions.

- Introduction of Functional Groups : Subsequent steps involve the introduction of the thioxomethyl and phenoxy groups through nucleophilic substitution reactions.

- Final Modifications : The final product is purified and characterized using spectroscopic techniques.

Case Studies

Several studies have explored the biological activities of pyrazoline derivatives:

- Cytotoxicity Assays : A study conducted on various tumor cell lines showed that certain pyrazoline derivatives exhibited significant cytotoxic effects, highlighting their potential as anticancer agents .

- Antioxidant Activity : Research utilizing DPPH assays demonstrated that some pyrazoline compounds possess superior radical scavenging activity compared to standard antioxidants like ascorbic acid .

Comparison with Similar Compounds

Substituent Analysis and Structural Analogues

The target compound shares a pyrazolinone scaffold with several analogs, differing primarily in substituents on the phenoxy group and the presence of thiourea functionality. Key analogs include:

Key Observations :

- Hydrogen Bonding: The target compound’s thiourea group enables stronger hydrogen bonding compared to analogs with nitro or bromophenoxy substituents, which may enhance crystal lattice stability or biological target interactions .

Characterization :

- LC/MS Data : The analog 4-bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one exhibits m/z 381 [M+H]+ , while the target compound’s thiourea group would likely shift this value higher.

- Crystallography: Tools like SHELX and ORTEP are critical for resolving complex substituent arrangements in pyrazolinones .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 4-Bromo-2-methyl-1-phenyl-3-((4-(((prop-2-enylamino)thioxomethyl)amino)phenoxy)methyl)-3-pyrazolin-5-one, particularly regarding functional group compatibility?

- Methodological Answer : The synthesis requires careful protection of reactive groups, such as the thioxomethyl and prop-2-enylamino moieties, to avoid cross-reactivity. For example, the bromo substituent at position 4 is sensitive to nucleophilic substitution under basic conditions, necessitating inert atmospheres and low temperatures during coupling reactions. Stepwise assembly of the pyrazolin-5-one core, followed by sequential introduction of phenoxy and thioxomethyl groups, is recommended. Similar protocols for pyrazoline derivatives highlight the use of carbothioamide intermediates to stabilize reactive thiol groups .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound, especially its stereochemistry and substituent positioning?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. For example, ORTEP-III software (with GUI) can generate thermal ellipsoid diagrams to visualize bond angles and torsional strain in the pyrazolin-5-one ring . Complementary techniques include:

- NMR : - and -NMR to verify substituent integration and coupling patterns (e.g., distinguishing methyl groups at position 2 from phenoxy protons).

- HPLC-MS : To assess purity and detect byproducts from incomplete substitution reactions .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic environments, given its complex substituent arrangement?

- Methodological Answer : Density Functional Theory (DFT) calculations can map electron density distributions, identifying electrophilic sites (e.g., the bromine atom at position 4) and nucleophilic regions (e.g., the sulfur in the thioxomethyl group). Molecular dynamics simulations may also model steric hindrance from the phenoxy-methyl group, which could influence reaction pathways. Studies on analogous brominated pyrazolones suggest that steric effects dominate over electronic effects in regioselective reactions .

Q. What experimental strategies resolve contradictions in biological activity data for this compound, particularly when comparing in vitro vs. in vivo results?

- Methodological Answer : Discrepancies often arise from metabolic instability or solubility issues. To address this:

- Metabolic Profiling : Use liver microsome assays to identify degradation products (e.g., cleavage of the prop-2-enylamino group).

- Formulation Optimization : Employ co-solvents (e.g., cyclodextrins) to enhance aqueous solubility, as demonstrated for structurally related pyrazolinones .

- Dose-Response Reassessment : Ensure in vivo studies account for bioavailability limitations detected in pharmacokinetic models .

Q. How does the compound’s conformational flexibility impact its interactions with biological targets, such as enzymes or receptors?

- Methodological Answer : The phenoxy-methyl and thioxomethyl groups introduce torsional flexibility, which can be analyzed via:

- Rotamer Libraries : To map energetically favorable conformations using crystallographic data (e.g., torsion angles from SC-XRD in ).

- Docking Studies : Compare binding affinities of rigid vs. flexible analogs to isolate critical interactions (e.g., hydrogen bonding with the pyrazolin-5-one carbonyl).

Data Interpretation and Validation

Q. What are the best practices for validating synthetic yields and purity when scaling up reactions for this compound?

- Methodological Answer :

- Chromatographic Purity Standards : Use HPLC with UV detection (λ = 254 nm) and compare retention times against a reference standard.

- Elemental Analysis : Confirm stoichiometry (e.g., bromine content via combustion analysis).

- Reproducibility Checks : Replicate small-scale syntheses (≤1 g) under identical conditions to identify batch-dependent variability, as seen in safety data for related brominated compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.